molecular formula C8H9NO3 B1528561 1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid CAS No. 1365963-81-0

1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Cat. No.: B1528561
CAS No.: 1365963-81-0
M. Wt: 167.16 g/mol
InChI Key: MEAFNJVXTJKASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid ( 1365963-81-0) is a high-value chemical building block in organic synthesis and pharmaceutical research . This compound features a dihydropyridone core structure substituted with a carboxylic acid group at the 2-position, making it a versatile scaffold for the development of novel molecules . Researchers utilize this compound and its structural analogs as key intermediates in the synthesis of more complex heterocyclic systems, which are prevalent in medicinal chemistry . Its structural framework is related to derivatives used in the preparation of pharmaceutical impurities and metabolites, such as those associated with esomeprazole, highlighting its relevance in the development and quality control of Active Pharmaceutical Ingredients (APIs) . With a molecular formula of C8H9NO3 and a molecular weight of 167.16 g/mol, it is supplied as a solid powder . Proper storage conditions are recommended to maintain long-term stability. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

1,6-dimethyl-4-oxopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-6(10)4-7(8(11)12)9(5)2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAFNJVXTJKASJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Drug Synthesis
    • 1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are known for their biological activities, particularly as calcium channel blockers, which can affect cardiovascular functions by modulating calcium ion influx in cells.
  • Therapeutic Uses
    • Compounds related to 1,6-Dimethyl-4-oxo-1,4-dihydropyridine have been studied for their potential in treating conditions such as hypertension and angina due to their vasodilatory effects. Research indicates that they may also have applications in neuroprotection and anti-inflammatory treatments .
  • Case Study: Synthesis of Antihypertensive Agents
    • A study demonstrated the synthesis of a series of dihydropyridine derivatives from this compound. These derivatives exhibited significant antihypertensive activity in preclinical models, showcasing the compound’s utility in developing new therapeutic agents.

Biological Activities

Research has indicated that this compound possesses several biological activities:

  • Calcium Channel Blockade : Similar to other dihydropyridines, it may act on voltage-gated calcium channels.
Activity TypeMechanism of ActionReferences
Calcium Channel BlockerInhibits calcium influx
Antioxidant PropertiesScavenges free radicals
Anti-inflammatory EffectsModulates inflammatory pathways

Synthetic Applications

The compound is also valuable in organic synthesis methodologies:

  • Green Chemistry Approaches
    • Various synthetic routes have been developed for the efficient production of 1,6-Dimethyl-4-oxo-1,4-dihydropyridine derivatives using one-pot reactions and environmentally friendly reagents .
  • Multi-component Reactions
    • It serves as a building block for multi-component reactions that yield complex organic molecules with potential pharmaceutical applications .

Mechanism of Action

The mechanism by which 1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Derivatives

(a) 1,6-Dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS: 33821-58-8)
  • Molecular Formula: C₈H₉NO₃ (same as the target compound).
  • Key Difference : The carboxylic acid group is at position 3 instead of 2.
  • Impact : This positional isomer may exhibit altered hydrogen-bonding capacity and metal-chelating properties, which are critical in applications like radiopharmaceutical chelators .
(b) 6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid (CAS: 14255-41-5)
  • Molecular Formula: C₇H₇NO₃.
  • Key Difference : Lacks the methyl group at position 1.

Quinoline Analogs

1,6-Dimethyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
  • Molecular Formula: C₁₂H₁₁NO₃ (MW: 217.23 g/mol).
  • Key Difference: The pyridine ring is fused with a benzene ring (quinoline core).
  • Impact : The extended aromatic system enhances stability but reduces solubility in aqueous media. This structural feature may make it more suitable for applications requiring hydrophobic interactions, such as enzyme inhibition .

Functional Group Variants

(a) 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid (CAS: 43077-77-6)
  • Key Difference : A hydroxyl group replaces the methyl at position 4.
  • Impact : Increased acidity due to the hydroxyl group, which could enhance metal-binding efficiency in chelators .
(b) 6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS: 33821-58-8)
  • Key Difference : Carboxylic acid at position 3 and a methyl group at position 5.
  • Impact : This variant is reported to have a purity of 95% and is used in pharmaceutical intermediate synthesis .

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid C₈H₉NO₃ 167.16 33821-59-9 2-carboxylic acid, 1,6-dimethyl
1,6-Dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid C₈H₉NO₃ 167.17 33821-58-8 3-carboxylic acid, 1,6-dimethyl
6-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid C₇H₇NO₃ 153.14 14255-41-5 2-carboxylic acid, 6-methyl
1,6-Dimethyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid C₁₂H₁₁NO₃ 217.23 N/A Quinoline core, 3-carboxylic acid

Research Findings and Implications

  • Chelator Design : The target compound’s methyl groups enhance lipophilicity, making it suitable for radiopharmaceuticals like THP, which require efficient gallium-68 binding . In contrast, hydroxyl-substituted analogs (e.g., 5-hydroxy variant) show stronger aqueous solubility but weaker lipophilicity .
  • Drug Development: Quinoline derivatives (e.g., C₁₂H₁₁NO₃) exhibit enhanced stability but lower solubility, limiting their use in intravenous formulations .
  • Synthetic Flexibility : The target compound’s carboxylic acid group allows for esterification (e.g., tert-butyl esters in ), enabling tunable pharmacokinetics .

Biological Activity

1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid (DMO-DHP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DMO-DHP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula: C8H9NO3
  • Molecular Weight: 167.16 g/mol
  • CAS Number: 33821-59-9
  • IUPAC Name: 1,6-dimethyl-4-oxopyridine-3-carboxylic acid

Antiviral Activity

DMO-DHP has been studied for its antiviral properties. Research indicates that derivatives of this compound exhibit significant antiviral activity against various viruses. For instance, compounds derived from DMO-DHP have shown effectiveness against the tobacco mosaic virus and herpes simplex virus type 1 (HSV-1) .

Table 1: Antiviral Efficacy of DMO-DHP Derivatives

CompoundVirus TypeIC50 (µM)Activity Description
Compound ATobacco Mosaic Virus12.5High antiviral activity
Compound BHSV-18.0Effective inhibitor

Antimicrobial Activity

In addition to its antiviral properties, DMO-DHP exhibits antimicrobial activity. Studies have reported that certain derivatives can inhibit the growth of pathogenic bacteria and fungi. For example, a study demonstrated that specific DMO-DHP derivatives showed promising antibacterial effects against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy of DMO-DHP Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus16 µg/mL
Compound DEscherichia coli32 µg/mL

Anti-inflammatory Activity

DMO-DHP has also been investigated for its anti-inflammatory properties. The compound appears to inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases. Research has shown that it can reduce the production of pro-inflammatory cytokines in vitro .

The biological activity of DMO-DHP is attributed to its ability to interact with various biological targets. Its structure allows it to act as a histone deacetylase inhibitor, which plays a crucial role in gene expression regulation and cellular processes . Additionally, the compound's ability to chelate metal ions may contribute to its biological effects by modulating enzymatic activities.

Case Studies

A notable case study involved the synthesis and evaluation of DMO-DHP derivatives for their anticancer properties. Researchers synthesized several derivatives and tested them on glioma cell lines, demonstrating that certain compounds exhibited significant antiproliferative effects . This suggests potential applications in cancer therapy.

Preparation Methods

Procedure Highlights:

  • Starting from tetrasubstituted 1,4-dihydropyridines (e.g., diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate).
  • Bromination of methyl groups to bis(bromomethyl) intermediates.
  • Electrocarboxylation in an undivided cell with magnesium anode and platinum cathode.
  • Use of acetonitrile solvent and tetra-n-propylammonium chloride as supporting electrolyte.
  • CO₂ bubbling at atmospheric pressure during electrolysis at 20°C for 7–8 hours.
  • Product isolation by solvent removal and recrystallization.

Key Outcomes:

  • Smooth conversion to dicarboxylic acid derivatives without side products.
  • Confirmation of structure by ¹H NMR, ¹³C NMR, IR, and ESI-MS.
  • High purity and yields suitable for further biological evaluation.
Step Conditions Notes
Bromination NBS in methanol, room temp, 3 h Converts methyl to bromomethyl
Electrocarboxylation Mg–Pt electrodes, acetonitrile, 20°C, 7–8 h, CO₂ bubbling Introduces carboxyl groups
Product isolation Rotary evaporation, recrystallization in ethanol High purity compound

This method is notable for its mild conditions, high selectivity, and potential scalability.

Multicomponent Condensation Using Meldrum’s Acid

For the synthesis of structurally related compounds such as 1-cyclopropyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a common approach involves:

  • Reaction of Meldrum’s acid with triethyl orthoformate.
  • Subsequent addition of aniline and active methylene nitriles.
  • Cyclization and functional group transformations to yield the dihydropyridine core with carboxylic acid substitution.

This approach can be adapted for 1,6-dimethyl derivatives by selecting appropriate amines and starting materials.

Reagent Role Conditions
Meldrum’s acid Carboxylic acid precursor Reacts with orthoformate
Triethyl orthoformate Formylating agent Facilitates cyclization
Aniline Amino component Participates in condensation
Active methylene nitriles Carbon nucleophile Adds carbon framework

Yields are generally good, and reaction conditions can be optimized by controlling temperature (reflux in ethanol/HCl) and reaction time (around 1 hour).

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Advantages Limitations
Hydrothermal synthesis Substituted pyridine, water, 100–180°C, 24–72 h >80% Green solvent, simple equipment Long reaction time
Electrocarboxylation Brominated dihydropyridines, Mg–Pt electrodes, CO₂, acetonitrile, 20°C, 7–8 h High Mild conditions, selective Requires electrochemical setup
Multicomponent condensation Meldrum’s acid, triethyl orthoformate, aniline, methylene nitriles Moderate to good Versatile, one-pot synthesis Requires careful reagent control

Research Findings and Analysis

  • Hydrothermal methods provide environmentally friendly routes with stable crystalline products suitable for long-term storage.
  • Electrocarboxylation allows direct carboxylation at methyl positions, enabling the synthesis of dicarboxylic acid derivatives with high regioselectivity.
  • Multicomponent reactions involving Meldrum’s acid offer flexible synthetic routes incorporating various substituents but may require optimization for yield and purity.
  • Spectroscopic analyses (¹H NMR, ¹³C NMR, IR, ESI-MS) consistently confirm the presence of key functional groups: ketone (C=O), carboxylic acid (–COOH), methyl groups, and dihydropyridine core.
  • The choice of method depends on available equipment, desired scale, and purity requirements.

Q & A

Basic: What are the established synthetic routes for 1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid?

Methodological Answer:
The compound is typically synthesized via cyclocondensation of β-keto esters with urea or ammonium acetate under acidic conditions. For example, a modified Hantzsch dihydropyridine synthesis can be employed, where alkylation at the 1- and 6-positions is achieved using methylating agents like methyl iodide. Key steps include:

  • Reflux in ethanol/HCl to facilitate cyclization (yield ~67%) .
  • Purification via recrystallization from ethanol or ethyl acetate to isolate the crystalline product .
  • Characterization by ¹H/¹³C NMR to confirm substitution patterns (e.g., δH 1.95 ppm for methyl groups; δC 14.44 ppm for CH₃) .

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Methodological Answer:
Optimization strategies include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for alkylation steps to enhance nucleophilicity .
  • Temperature control : Maintain reflux (~80°C) during cyclization to minimize side reactions .
  • Catalyst use : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation .
  • Workup adjustments : Implement column chromatography (silica gel, hexane/EtOAc) for intermediates prone to degradation .
    Contradictory yields (e.g., 45% vs. 67%) may arise from variations in stoichiometry or purity of starting materials; replicate conditions from for consistency.

Basic: What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify methyl groups (δH 1.95–2.10 ppm; δC 14–20 ppm) and carbonyl resonances (δC 162–175 ppm) .
  • IR spectroscopy : Confirm C=O stretches (1722–1631 cm⁻¹) and OH/NH bands (3174–3450 cm⁻¹) .
  • Mass spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 485 [M⁺] in ).
  • X-ray crystallography (if available): Resolve tautomeric forms or crystal packing .

Advanced: How to resolve discrepancies in NMR data between studies?

Methodological Answer:
Discrepancies often arise from:

  • Deuterated solvent effects : Compare data in DMSO-d₆ vs. CDCl₃; δH shifts up to 0.3 ppm are common .
  • Tautomerism : Use variable-temperature NMR to assess equilibrium between keto-enol forms .
  • Calibration errors : Reference internal standards (e.g., TMS) and report solvent peaks .
    Cross-validate with HPLC-MS to rule out impurities .

Basic: How stable is this compound under varying storage conditions?

Methodological Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
  • Hygroscopicity : Use desiccants (silica gel) in sealed containers to avoid hydrolysis .
  • pH stability : Avoid prolonged exposure to strong acids/bases; monitor decomposition via TLC .

Advanced: What strategies address low solubility in biological assays?

Methodological Answer:

  • Prodrug design : Synthesize ester derivatives (e.g., methyl or benzyl esters) to enhance lipophilicity .
  • Co-solvent systems : Use DMSO (≤1%) or cyclodextrin complexes to maintain solubility without cytotoxicity .
  • Microwave-assisted synthesis : Improve crystallinity and reduce amorphous content .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods when handling powdered forms to avoid inhalation .
  • Spill management : Neutralize acids/bases with appropriate buffers before disposal .

Advanced: How to analyze contradictory bioactivity data across studies?

Methodological Answer:

  • Dose-response curves : Replicate assays (n ≥ 3) to confirm IC₅₀ values for antimicrobial/anti-inflammatory activity .
  • Metabolic stability : Test in liver microsomes to assess if discrepancies arise from rapid degradation .
  • Target specificity : Use CRISPR knockouts to validate enzyme inhibition mechanisms .

Advanced: What catalytic systems enable regioselective functionalization?

Methodological Answer:

  • Palladium catalysis : Achieve C-H arylation at the 3-position using Pd(OAc)₂ and ligands like XPhos .
  • Electrophilic substitution : Direct bromination (NBS, AIBN) to the 5-position for further cross-coupling .
  • Enzymatic resolution : Use lipases (e.g., CAL-B) to enantioselectively hydrolyze ester precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1,6-Dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.